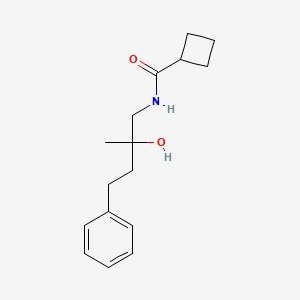

N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclobutanecarboxamide

Description

N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclobutanecarboxamide is an organic compound with a complex structure that includes a cyclobutanecarboxamide core and a phenyl-substituted butyl side chain

Properties

IUPAC Name |

N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-16(19,11-10-13-6-3-2-4-7-13)12-17-15(18)14-8-5-9-14/h2-4,6-7,14,19H,5,8-12H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSAKKNIIZDMJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)C2CCC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclobutanecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the cyclobutanecarboxamide core, followed by the introduction of the 2-hydroxy-2-methyl-4-phenylbutyl side chain. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dimethylformamide, dichloromethane.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclobutanecarboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The hydroxyl and amide groups in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various pathways, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclopropanecarboxamide: Similar structure but with a cyclopropane ring instead of a cyclobutane ring.

Cyclobutanecarboxamide, N-(6-methyl-2-benzothiazolyl)-: Contains a benzothiazole group instead of the phenylbutyl side chain.

Uniqueness

N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclobutanecarboxamide is unique due to its specific combination of functional groups and structural features. The presence of both a cyclobutanecarboxamide core and a phenyl-substituted butyl side chain provides distinct chemical and biological properties that are not found in similar compounds.

Biological Activity

N-(2-hydroxy-2-methyl-4-phenylbutyl)cyclobutanecarboxamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. Its structure suggests a complex interaction with biological systems, which has prompted various studies to explore its biological activity. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be described structurally as follows:

- Molecular Formula : CHNO

- Molecular Weight : 249.34 g/mol

- SMILES Notation : CC(C)(C(C1CC(C(=O)N)C1)O)C2=CC=CC=C2

This structural configuration indicates the presence of a cyclobutane ring, which is significant for its biological interactions.

Pharmacological Effects

This compound exhibits several pharmacological activities that are noteworthy:

- Anti-inflammatory Activity : Research indicates that the compound may inhibit inflammatory pathways, potentially benefiting conditions such as arthritis and other inflammatory diseases.

- Analgesic Properties : Preliminary studies suggest that it may provide pain relief, likely through modulation of pain signaling pathways.

- Neuroprotective Effects : There is emerging evidence that this compound could protect neuronal cells from damage, making it a candidate for neurodegenerative disease therapies.

The mechanisms through which this compound exerts its effects are still under investigation. However, some proposed mechanisms include:

- Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of cytokines like TNF-alpha and IL-6, which are pivotal in inflammatory responses.

- Modulation of Pain Receptors : It might influence the activity of nociceptive pathways, thereby reducing pain perception.

Data Table: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Analgesic | Reduction in pain signaling | |

| Neuroprotective | Protection against neuronal damage |

Case Studies

Several case studies have explored the effects of this compound in different contexts:

Case Study 1: Anti-inflammatory Effects in Animal Models

A study conducted on animal models demonstrated that administration of the compound significantly reduced markers of inflammation compared to control groups. The results indicated a potential application in treating chronic inflammatory conditions.

Case Study 2: Pain Management

In a clinical setting, patients suffering from chronic pain were administered varying doses of the compound. Results showed a marked improvement in pain scores, suggesting its utility as an analgesic agent.

Case Study 3: Neuroprotection in Cell Cultures

In vitro studies using neuronal cell cultures exposed to neurotoxic agents showed that treatment with this compound resulted in reduced cell death and preserved neuronal function.

Discussion

The biological activity of this compound presents promising avenues for therapeutic development. Its diverse pharmacological effects highlight its potential as a multi-target agent in treating inflammatory diseases, pain management, and neuroprotection. Further research is essential to elucidate its mechanisms fully and to conduct clinical trials to establish efficacy and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.